N-(furan-2-ylmethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE is a heterocyclic compound that features a furan ring, a thieno[3,2-b]pyridine core, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the radical bromination of a methyl group followed by the formation of a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base, followed by desilylation to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the thieno[3,2-b]pyridine core can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares a similar furan ring and carboxamide group but has an indole core instead of a thieno[3,2-b]pyridine core.
Furan-2-carboxamide derivatives: These compounds also feature a furan ring and carboxamide group but differ in the rest of their structure.
Uniqueness
N-[(FURAN-2-YL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE is unique due to its specific combination of a furan ring, a thieno[3,2-b]pyridine core, and a carboxamide group.
Properties
Molecular Formula |
C13H10N2O4S |
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Molecular Weight |
290.30 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C13H10N2O4S/c16-10-9(12(17)14-6-7-2-1-4-19-7)13(18)15-8-3-5-20-11(8)10/h1-5H,6H2,(H,14,17)(H2,15,16,18) |
InChI Key |
CDFJFKZBNBJAJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |
Origin of Product |
United States |
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